molecular formula C18H26N4O2S B6241210 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide CAS No. 2290608-04-5

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide

Cat. No. B6241210
CAS RN: 2290608-04-5
M. Wt: 362.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide (CHEMBL1327) is a synthetic compound with multiple applications in scientific research. It is a member of the sulfonamide family, a group of compounds commonly used in drug discovery and development. CHEMBL1327 is a powerful tool for studying biochemical and physiological processes, as well as for developing new treatments for various diseases.

Scientific Research Applications

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research. It has been used as a tool to investigate the biochemical and physiological effects of various drugs and compounds. It has also been used to study the mechanism of action of drugs and to develop new treatments for various diseases. In addition, it has been used to study the effects of environmental toxins on human health.

Mechanism of Action

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide is a potent inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are important mediators of inflammation. By blocking the activity of COX, 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide reduces the production of prostaglandins and thereby reduces inflammation.
Biochemical and Physiological Effects
4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve wound healing, and reduce pain. It has also been shown to reduce the risk of certain cancers, reduce blood pressure, and improve cardiovascular health.

Advantages and Limitations for Lab Experiments

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide has several advantages for laboratory experiments. It is a potent inhibitor of COX and has a wide range of applications in scientific research. It is also relatively easy to synthesize and is relatively stable in solution. However, it is not suitable for long-term storage and can be degraded by light and heat.

Future Directions

There are a number of potential future directions for the use of 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide in scientific research. It could be used to develop new treatments for various diseases, including cancer, cardiovascular disease, and autoimmune disorders. It could also be used to study the effects of environmental toxins on human health. Additionally, it could be used to develop new drugs for the treatment of pain and inflammation. Finally, it could be used to develop new methods for targeting specific proteins and enzymes in the body.

Synthesis Methods

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide can be synthesized by a two-step process involving a nucleophilic substitution reaction followed by an amide coupling reaction. In the first step, 4-chlorobenzene-1-sulfonamide is reacted with cyclohexylamine to form the intermediate 4-cyclohexylamino-3-chlorobenzene-1-sulfonamide. In the second step, the intermediate is reacted with 1-ethyl-1H-imidazol-4-yl to form the desired product 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide' involves the reaction of 4-nitro-N-methylbenzenesulfonamide with cyclohexylamine, followed by reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 1-ethyl-1H-imidazole-4-carbaldehyde to form the desired product.", "Starting Materials": [ "4-nitro-N-methylbenzenesulfonamide", "cyclohexylamine", "palladium on carbon", "hydrogen gas", "1-ethyl-1H-imidazole-4-carbaldehyde" ], "Reaction": [ "Step 1: 4-nitro-N-methylbenzenesulfonamide is reacted with cyclohexylamine in a solvent such as ethanol or methanol at a temperature of around 50-60°C for several hours to form the corresponding amine.", "Step 2: The nitro group in the resulting amine is reduced to an amino group using palladium on carbon and hydrogen gas at a temperature of around 25-30°C and a pressure of around 1 atm.", "Step 3: The resulting amine is then reacted with 1-ethyl-1H-imidazole-4-carbaldehyde in a solvent such as dichloromethane or acetonitrile at a temperature of around 0-5°C for several hours to form the desired product, 4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide." ] }

CAS RN

2290608-04-5

Product Name

4-(cyclohexylamino)-3-(1-ethyl-1H-imidazol-4-yl)-N-methylbenzene-1-sulfonamide

Molecular Formula

C18H26N4O2S

Molecular Weight

362.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.